molecular formula C11H14BrCl2N B572074 1-Bromo-3-chloro-5-piperidinobenzene HCl CAS No. 1334500-00-3

1-Bromo-3-chloro-5-piperidinobenzene HCl

Cat. No.: B572074
CAS No.: 1334500-00-3
M. Wt: 311.044
InChI Key: WRNKGLMNNAWBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-chloro-5-piperidinobenzene hydrochloride is a chemical compound with the molecular formula C11H14BrCl2N. It is a derivative of benzene, substituted with bromine, chlorine, and a piperidine ring.

Scientific Research Applications

1-Bromo-3-chloro-5-piperidinobenzene hydrochloride has several scientific research applications:

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash hands and face thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing) .

Preparation Methods

The synthesis of 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride typically involves the following steps:

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Bromo-3-chloro-5-piperidinobenzene hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Bromo-3-chloro-5-piperidinobenzene hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride lies in its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties.

Conclusion

1-Bromo-3-chloro-5-piperidinobenzene hydrochloride is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis, with applications ranging from chemistry and biology to medicine and industry.

Properties

IUPAC Name

1-(3-bromo-5-chlorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN.ClH/c12-9-6-10(13)8-11(7-9)14-4-2-1-3-5-14;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNKGLMNNAWBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC(=C2)Br)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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